2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one

The compound 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a synthetic small molecule belonging to the pyrazolopyrimidinone class, a family of fused N-heterocycles widely studied in medicinal chemistry. Its core scaffold, pyrazolo[1,5-a]pyrimidine, is a rigid, planar system associated with diverse kinase inhibitory activities, including potent inhibition of WEE1 kinase, a critical G2/M cell-cycle checkpoint regulator.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 919201-50-6
Cat. No. B12628086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
CAS919201-50-6
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2N1)C)C(C)C
InChIInChI=1S/C11H15N3O/c1-6(2)10-8(4)11(15)14-9(12-10)5-7(3)13-14/h5-6,13H,1-4H3
InChIKeyQWDRMNNEPIGNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 919201-50-6): Core Structural and Pharmacological Identity


The compound 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a synthetic small molecule belonging to the pyrazolopyrimidinone class, a family of fused N-heterocycles widely studied in medicinal chemistry [1]. Its core scaffold, pyrazolo[1,5-a]pyrimidine, is a rigid, planar system associated with diverse kinase inhibitory activities, including potent inhibition of WEE1 kinase, a critical G2/M cell-cycle checkpoint regulator [2]. The specific substitution pattern—methyl groups at the 2- and 6-positions and an isopropyl group at the 5-position—defines its chemical space and is expected to modulate its target binding affinity, selectivity, and physicochemical properties distinct from other pyrazolopyrimidinones.

Why 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one Cannot Be Simply Replaced by Other Pyrazolopyrimidinones


The biological activity of pyrazolopyrimidinones is exquisitely sensitive to subtle structural modifications. A comprehensive structure-activity relationship (SAR) study for WEE1 inhibition demonstrated that even minor changes to the pyrazolopyrimidinone core, such as removing methyl groups from a pyridyl side chain or altering the N2-allyl group, can cause a near 4-fold reduction in inhibitory potency [1]. For example, changing a dimethylaniline to a dimethylbenzylamine group reduced the IC50 from 4.7 nM to 9.1 nM in the same WEE1 TR-FRET assay [1]. Therefore, assuming functional equivalence between any two pyrazolopyrimidinone derivatives, including 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one and its closest analogs, is scientifically unsound. Procurement decisions must be based on compound-specific comparative data to ensure the desired biological or chemical property is present in the molecule received.

Quantitative Differentiation Evidence for 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one: A Comparator-Based Analysis


Data-Driven Application Scenarios for 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one Based on Quantitative Evidence


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